2-(4-羟基-3-甲氧基苯基)-1,3-噻唑烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

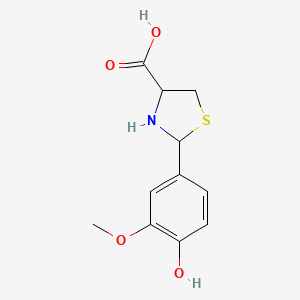

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring fused with a carboxylic acid group and a hydroxy-methoxyphenyl moiety

科学研究应用

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

Target of Action

It’s known that similar compounds have been used to inhibit prostaglandin e (2) production .

Mode of Action

It’s known that similar compounds interact with their targets to bring about changes in the body .

Biochemical Pathways

It’s known that similar compounds can affect liver lipid metabolism .

Pharmacokinetics

A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

It’s known that similar compounds can enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .

Action Environment

It’s known that similar compounds can be affected by factors such as diet and gut microbiota .

生化分析

Biochemical Properties

Based on its structural similarity to ferulic acid, it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It’s possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反应分析

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-(4-oxo-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid.

Reduction: Formation of 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-methanol.

Substitution: Formation of various substituted thiazolidine derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

4-Hydroxy-3-methoxybenzaldehyde: Used as a precursor in the synthesis of various organic compounds.

2-(4-Hydroxy-3-methoxyphenyl)acetic acid: Studied for its anti-inflammatory and analgesic effects.

Uniqueness

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature makes it a valuable compound for research and development in various scientific fields.

生物活性

2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, is a thiazolidine derivative synthesized from cysteine and valine. This compound has garnered attention due to its potential biological activities, particularly in developmental toxicity and its effects on cellular processes.

- Molecular Formula : C₁₁H₁₃NO₄S

- Molecular Weight : 255.29 g/mol

- CAS Number : 72678-95-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in developmental biology and toxicology. Key findings include:

- Developmental Toxicity : Studies using zebrafish embryos revealed that exposure to varying concentrations of the compound resulted in developmental defects such as pericardial edema, tail malformation, and yolk sac edema. The median lethal concentrations (LC50) for 48 hours and 96 hours were found to be 1.106 mM and 0.804 mM, respectively .

- Apoptosis Modulation : Interestingly, while the compound induced several developmental abnormalities, it also demonstrated a concentration-dependent decrease in the apoptotic rate of embryos. This suggests a complex interaction where the compound may protect certain cellular functions even as it induces other toxic effects .

- Impact on Hatching and Mortality : The study indicated that higher concentrations led to a significant increase in mortality rates and a delay in hatching times among the embryos exposed .

Case Study: Zebrafish Embryo Exposure

A study conducted by Akbulut et al. (2017) examined the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish embryos over five days. The following observations were made:

| Concentration (mM) | Developmental Abnormalities Observed | Mortality Rate (%) | Hatching Delay (hours) |

|---|---|---|---|

| Control | None | 0 | 0 |

| 0.1 | Mild (tail malformation) | 5 | 2 |

| 0.2 | Moderate (pericardial edema) | 15 | 4 |

| 0.4 | Severe (multiple defects) | 40 | 6 |

The results highlighted a clear dose-response relationship between the concentration of the compound and the severity of developmental defects as well as increased mortality rates .

Cellular Effects

Further investigations into cellular impacts revealed that exposure to this thiazolidine derivative caused significant degeneration in various cell types within zebrafish testis, including Sertoli cells and spermatogonia. Mitochondrial degeneration was particularly noted, suggesting that the compound may induce oxidative stress or disrupt normal cellular functions .

属性

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNFSTNMEBJXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。